Fludrocortisone-21-Acetate-D6 (major) is a synthetic corticosteroid, specifically a deuterated derivative of fludrocortisone acetate. It is primarily utilized in research settings as a stable isotope-labeled reference standard. The compound is classified under glucocorticoids and mineralocorticoids, which are steroid hormones that play crucial roles in various physiological processes, including inflammation and electrolyte balance.
Fludrocortisone-21-Acetate-D6 is synthesized from the parent compound fludrocortisone acetate, which itself is derived from cortisol. The deuterated version incorporates deuterium atoms, enhancing its utility in pharmacokinetic studies and metabolic research.
The synthesis of Fludrocortisone-21-Acetate-D6 typically involves several key steps:
The synthetic routes are optimized for yield and purity, often involving chromatographic techniques for purification. For example, one method involves dissolving the starting compound in dichloromethane and treating it with hydrofluoric acid under controlled temperatures to facilitate the reaction while minimizing side products .
Fludrocortisone-21-Acetate-D6 has a complex steroid structure characterized by multiple functional groups:
The compound's structure can be represented using various chemical notations, including SMILES and InChI formats, which facilitate its identification in databases.
Fludrocortisone-21-Acetate-D6 participates in various chemical reactions typical of corticosteroids:
The reactions are often monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product identity and purity .
Fludrocortisone-21-Acetate-D6 exerts its effects primarily through:
The binding affinity and subsequent biological activity can be quantitatively assessed through various assays, providing insights into its pharmacological profile.
Fludrocortisone-21-Acetate-D6 is primarily used in scientific research applications:
The strategic incorporation of deuterium into steroid scaffolds emerged in the 1970s as nuclear magnetic resonance (NMR) spectroscopy advanced, allowing researchers to probe metabolic pathways with enhanced resolution. Early deuterated corticosteroids faced challenges due to significant metabolic lability at deuteriation sites, particularly at positions susceptible to oxidative metabolism. Fludrocortisone-21-Acetate-D6 (Molecular Formula: C23H25D6FO6, Molecular Weight: 428.53 g/mol) addressed these limitations through deuteriation at metabolically stable methylene groups adjacent to the C21 acetate ester and the steroid core [3]. This design minimizes deuterium loss during phase I hydrolysis and preserves isotopic integrity throughout metabolic transformations. The compound's synthesis leveraged catalytic deuterium exchange and esterification with deuterated acetyl chloride, achieving 98% isotopic purity—a critical threshold for reliable quantification in mass spectrometry [3].
Table 1: Evolution of Deuterated Mineralocorticoids in Research
Compound | Deuteriation Sites | Key Advantages | Limitations of Early Versions |
---|---|---|---|
Cortisol-D4 | 1,2,3,4-²H | First deuteriated glucocorticoid | Rapid deuterium exchange in vivo |
Aldosterone-18,21,22-D3 | 18,21,22-²H | Enabled mineralocorticoid receptor binding studies | Complex synthesis; low isotopic yield |
Fludrocortisone-21-Acetate-D6 | 2,2,6,6-d⁴ (pregnane); 1,1-d² (acetate) | High metabolic stability; minimal isotope effects | Requires specialized deuterated reagents |
The introduction of fluorine at C9α in the parent compound (fludrocortisone acetate) historically enhanced mineralocorticoid receptor binding affinity and metabolic resistance via steric hindrance of 11β-hydroxysteroid dehydrogenase [1] [8]. Deuteriation builds upon this stability by further reducing susceptibility to enzymatic degradation at C21, where ester hydrolysis releases endogenous fludrocortisone. This dual stabilization strategy—fluorination plus selective deuteriation—has cemented Fludrocortisone-21-Acetate-D6 as a reference tracer in corticosteroid pharmacokinetics [3] [5].
Fludrocortisone-21-Acetate-D6 enables sophisticated pharmacokinetic modeling through its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chromatographic behavior to non-deuterated fludrocortisone acetate (retention time shift <0.1 min) combined with a predictable 6 Da mass shift allows precise quantification down to picomolar concentrations in plasma, urine, and tissue homogenates [3] [5]. This sensitivity revealed previously uncharacterized pathways in fludrocortisone metabolism:
Table 2: Key Metabolic Pathways Elucidated Using Fludrocortisone-21-Acetate-D6
Metabolic Pathway | Enzyme System | Deuterium Effect | Pharmacokinetic Impact |
---|---|---|---|
C21 ester hydrolysis | Esterases/pseudoesterases | Minimal isotope effect (kH/kD ≈1.1) | Complete conversion to active drug in 2h |
20β-reduction | Hepatic AKRs | Altered stereochemistry due to steric effects | 34% lower Vmax for D6 vs D0 |
6β-hydroxylation | CYP3A4 | Significant KIE (kH/kD ≈4.8) | 57% longer half-life in human microsomes |
11β-dehydrogenation (inactive) | 11β-HSD2 | Blocked by C9α-fluorination | Negligible metabolism via this pathway |
Fludrocortisone-21-Acetate-D6 has also facilitated population pharmacokinetic modeling by enabling simultaneous administration of labeled and unlabeled drug (stable isotope co-administration technique). Studies using this approach revealed a 40.8 L/h plasma clearance rate and 80–85 L volume of distribution in humans, parameters critical for predicting mineralocorticoid activity duration [1] [2]. Furthermore, its application in zebrafish embryo models demonstrated transgenerational effects on circadian rhythm genes (per1a, nr1d1) at environmental concentrations (6–42 ng/L), highlighting its utility in ecotoxicology [4].
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: